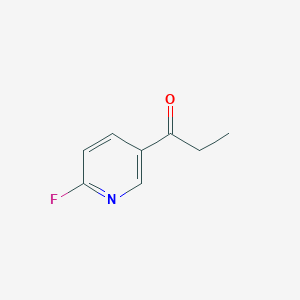

1-(6-Fluoropyridin-3-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-Fluoropyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom

Méthodes De Préparation

One common method is the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as potassium carbonate.

Industrial production methods for this compound may involve large-scale fluorination processes, which are optimized for yield and purity. These methods often use continuous flow reactors to ensure consistent reaction conditions and efficient production.

Analyse Des Réactions Chimiques

1-(6-Fluoropyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura cross-coupling reaction. Common reagents for these reactions include palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

1-(6-Fluoropyridin-3-yl)propan-1-one has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 1-(6-Fluoropyridin-3-yl)propan-1-one depends on its specific application. In biological systems, fluorinated compounds often interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to more potent and specific effects .

Comparaison Avec Des Composés Similaires

1-(6-Fluoropyridin-3-yl)propan-1-one can be compared to other fluorinated pyridine derivatives, such as:

- 2-Fluoropyridine

- 3-Fluoropyridine

- 4-Fluoropyridine

These compounds share similar chemical properties but differ in the position of the fluorine atom on the pyridine ring. The position of the fluorine atom can significantly impact the compound’s reactivity and biological activity. This compound is unique due to its specific substitution pattern, which may confer distinct properties and applications .

Activité Biologique

1-(6-Fluoropyridin-3-yl)propan-1-one is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom in the pyridine ring can enhance the compound's pharmacological properties, making it a subject of interest for drug development and therapeutic applications.

- Molecular Formula : C8H8FNO

- Molecular Weight : 155.15 g/mol

- Structure : The compound features a pyridine ring with a fluorine substitution at the 6-position and a propanone moiety at the 1-position.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors in biological systems. The fluorine atom can influence the compound's binding affinity, enhancing its selectivity and potency against various biological targets.

Antimicrobial Activity

Research indicates that fluorinated pyridine derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates efficacy against a range of bacterial and fungal strains. This activity is attributed to the compound's ability to disrupt microbial cell membranes and inhibit key metabolic pathways.

Anticancer Properties

Fluorinated compounds are often explored for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. In vitro assays have indicated that this compound can induce apoptosis in various cancer cell lines, although further research is necessary to elucidate its precise mechanisms.

Neuroprotective Effects

Recent studies have also investigated the neuroprotective effects of fluorinated pyridines, including this compound. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various fluorinated compounds, this compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate efficacy compared to standard antibiotics .

Investigation of Anticancer Activity

A separate investigation into the anticancer properties revealed that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7), with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated increased rates of apoptosis in treated cells, suggesting potential as an anticancer agent .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-(5-Fluoropyridin-3-yl)propan-1-one | C8H8FNO | Similar structure; studied for antimicrobial activity |

| 2-(6-Fluoropyridin-3-YL)propan-1-one | C8H8FNO | Different substitution pattern; potential drug candidate |

| 1-(6-Methoxypyridin-3-YL)propan-1-one | C9H11NO2 | Features a methoxy group; alters solubility |

Propriétés

IUPAC Name |

1-(6-fluoropyridin-3-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJLUZIHSSDJJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949154-27-2 |

Source

|

| Record name | 1-(6-fluoropyridin-3-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.